molecular formula C11H15ClN4O B12938631 6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide

6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide

Cat. No.: B12938631
M. Wt: 254.71 g/mol
InChI Key: DPWGQRVJZLPEOD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 1-methyl-4-piperidylamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidyl group, which may confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives.

Properties

Molecular Formula

C11H15ClN4O

Molecular Weight

254.71 g/mol

IUPAC Name

6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C11H15ClN4O/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9/h2-3,8H,4-7H2,1H3,(H,13,17)

InChI Key

DPWGQRVJZLPEOD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl

Origin of Product

United States

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